molecular formula C10H16Li3N5O12P3+3 B12693291 Guanosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt CAS No. 93939-69-6

Guanosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt

Cat. No.: B12693291
CAS No.: 93939-69-6
M. Wt: 512.1 g/mol
InChI Key: PIAZAXOLMYDEJM-RKSDUNRASA-N
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Description

Guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is a guanine nucleotide analog. It is a modified form of guanosine triphosphate (GTP) where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen atoms, making it a dideoxynucleotide. This compound is often used in biochemical and molecular biology research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt typically involves the following steps:

    Protection of the Guanine Base: The guanine base is protected to prevent unwanted reactions during the synthesis.

    Formation of the Dideoxyribose Sugar: The ribose sugar is chemically modified to remove the 2’ and 3’ hydroxyl groups.

    Coupling of the Base and Sugar: The protected guanine base is coupled with the dideoxyribose sugar.

    Phosphorylation: The coupled nucleoside is phosphorylated to form the triphosphate group.

    Deprotection and Purification: The protecting groups are removed, and the compound is purified.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are used to produce the compound.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.

    Purification: The compound is purified using techniques such as chromatography.

    Quality Control: The final product is subjected to rigorous quality control to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions.

    Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The guanine base can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the triphosphate group.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.

Major Products

The major products formed from these reactions include:

    Nucleoside Monophosphates and Diphosphates: Hydrolysis of the triphosphate group can yield monophosphates and diphosphates.

    Modified Nucleotides: Substitution reactions can produce various modified nucleotides.

Scientific Research Applications

Guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic reactions and as a building block in the synthesis of nucleic acids.

    Biology: The compound is used in studies of DNA replication and repair, as well as in the investigation of cellular signaling pathways.

    Medicine: It is used in the development of antiviral drugs and in the study of genetic diseases.

    Industry: The compound is used in the production of diagnostic reagents and in the development of new biotechnological applications.

Mechanism of Action

The mechanism of action of guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt involves its incorporation into nucleic acids. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester bonds, thereby terminating DNA synthesis. This property makes it useful in the study of DNA replication and as an antiviral agent.

Comparison with Similar Compounds

Similar Compounds

    Guanosine 5’-triphosphate (GTP): A naturally occurring nucleotide involved in various cellular processes.

    2’,3’-Dideoxyguanosine (ddG): A dideoxynucleotide analog used in DNA sequencing.

    Guanosine 5’-O-(2-thiodiphosphate), trilithium salt: A non-hydrolyzable analog of GTP used in studies of G-protein activation.

Uniqueness

Guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is unique due to its ability to terminate DNA synthesis, making it a valuable tool in molecular biology and medicinal chemistry. Its trilithium salt form enhances its solubility and stability, further increasing its utility in various applications.

Properties

CAS No.

93939-69-6

Molecular Formula

C10H16Li3N5O12P3+3

Molecular Weight

512.1 g/mol

IUPAC Name

trilithium;[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3.3Li/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16);;;/q;3*+1/t5-,6+;;;/m0.../s1

InChI Key

PIAZAXOLMYDEJM-RKSDUNRASA-N

Isomeric SMILES

[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

[Li+].[Li+].[Li+].C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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